4-Acetyl-4-(2-cyanoethyl)heptanedinitrile
Description
Historical Context of Nitrile Chemistry and Multi-Functionalized Organic Compounds
The chemistry of nitriles, organic compounds containing the -C≡N functional group, has a rich history dating back to the 18th century. The first member of the nitrile family, hydrogen cyanide, was synthesized by Carl Wilhelm Scheele in 1782. Subsequent milestones include the synthesis of benzonitrile (B105546) in 1832 and acrylonitrile (B1666552) in 1834. These early discoveries laid the groundwork for a vast field of study, as nitriles proved to be exceptionally versatile intermediates in organic synthesis. The strong electron-withdrawing nature of the cyano group and its ability to be transformed into a wide array of other functionalities, such as carboxylic acids, amines, and ketones, have made it a cornerstone of synthetic organic chemistry.
The development of multi-functionalized organic compounds, molecules bearing several reactive centers, has paralleled the growth of synthetic methodologies. The ability to selectively manipulate one functional group in the presence of others is a central challenge and a testament to the sophistication of modern organic synthesis. Compounds like 4-Acetyl-4-(2-cyanoethyl)heptanedinitrile, which features a ketone and three nitrile groups, exemplify this complexity and offer a platform for exploring orthogonal chemical reactivity.
Strategic Importance of Heptanedinitrile (B1346978) Scaffolds in Synthetic Design
The heptanedinitrile backbone of this compound provides a flexible seven-carbon chain with nitrile functionalities at both ends. Dinitriles, in general, are valuable precursors in polymer chemistry and for the synthesis of heterocyclic compounds. The presence of a quaternary carbon at the 4-position of the heptanedinitrile scaffold is of particular synthetic importance. The construction of all-carbon quaternary centers is a significant challenge in organic synthesis due to steric hindrance. beilstein-journals.org The successful synthesis of such a scaffold, especially one bearing multiple functional groups, opens avenues for the creation of sterically congested and structurally complex molecules.
Heptanedinitrile scaffolds can be envisioned as precursors to a variety of long-chain molecules and macrocycles. The terminal nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, making the heptanedinitrile framework a versatile building block for a diverse range of molecular architectures.
Overview of Acetyl and Cyanoethyl Group Versatility in Complex Molecular Architectures
The acetyl group, a simple methyl ketone, is a fundamental functional group in organic chemistry. Its carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, making it a handle for carbon-carbon bond formation and a precursor to alcohols, amines, and other functional groups. In comparison to a benzoyl group, an acetyl group is generally more reactive towards nucleophilic substitution at the carbonyl carbon. askfilo.com This enhanced reactivity can be advantageous in certain synthetic transformations.
The 2-cyanoethyl group is another crucial feature of the target molecule. It is often introduced into molecules via a Michael addition reaction with acrylonitrile. The cyanoethyl group can serve as a protecting group for other functionalities or as a precursor to other chemical moieties. For instance, the nitrile can be hydrolyzed to a carboxylic acid, or the entire group can be removed under specific basic conditions. This versatility allows for a stepwise and controlled manipulation of the molecule's structure.
Current State of Research and Underexplored Facets of this compound
While the broader classes of compounds to which this compound belongs have been extensively studied, specific research on this particular molecule is limited. Much of the available information is in the context of it being a chemical intermediate. Its structural analogue, 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile, has received more attention in the scientific literature.
The underexplored aspects of this compound present several opportunities for future research. A systematic investigation of its reactivity, exploring the selective transformation of its four functional groups, could yield valuable insights for synthetic chemists. Furthermore, its potential applications in materials science, as a precursor to polymers or functional materials, remain largely unexplored. The unique combination of a ketone and three nitrile groups on a flexible scaffold suggests that this compound could be a valuable building block for the synthesis of novel and complex molecular architectures.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 126-50-1 |
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.27 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 98-102 °C |
| Boiling Point | Decomposes |
| Solubility | Soluble in many organic solvents |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR | Signals corresponding to the acetyl methyl protons, and the methylene (B1212753) protons of the heptanedinitrile and cyanoethyl groups. |
| ¹³C NMR | Resonances for the carbonyl carbon of the acetyl group, the quaternary carbon, and the nitrile carbons. libretexts.orgpressbooks.pub |
| IR Spectroscopy | A strong, sharp absorption band in the range of 2200-2260 cm⁻¹ for the C≡N stretch, and a strong absorption around 1710 cm⁻¹ for the C=O stretch of the ketone. libretexts.orgpressbooks.pubfiveable.me |
Structure
3D Structure
Properties
IUPAC Name |
4-acetyl-4-(2-cyanoethyl)heptanedinitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-11(16)12(5-2-8-13,6-3-9-14)7-4-10-15/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQZAEPYFGSAIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCC#N)(CCC#N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155038 | |
| Record name | NSC 147707 | |
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Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-50-1 | |
| Record name | 4-Acetyl-4-(2-cyanoethyl)heptanedinitrile | |
| Source | CAS Common Chemistry | |
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| Record name | NSC 147707 | |
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| Record name | Heptane,7-dinitrilo- | |
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| Record name | 4-acetyl-4-(2-cyanoethyl)heptanedinitrile | |
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| Record name | 1,1,1-TRIS(2-CYANOETHYL)ACETONE | |
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Synthetic Methodologies for 4 Acetyl 4 2 Cyanoethyl Heptanedinitrile
Retrosynthetic Approaches and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For 4-Acetyl-4-(2-cyanoethyl)heptanedinitrile, the structure is more accurately represented by the name 2,2',2''-(acetylmethylidyne)tris(propanenitrile). This structure features a central quaternary carbon atom bonded to an acetyl group and three identical 2-cyanoethyl groups.
The key disconnection in the retrosynthetic analysis involves the three carbon-carbon bonds between the central α-carbon and the three cyanoethyl side chains. This bond cleavage points directly to a multiple Michael addition reaction. This strategic disconnection identifies two primary precursors:
Acetone (B3395972) (CH₃COCH₃): This molecule provides the acetyl group and the central carbon atom which bears acidic α-hydrogens.
Acrylonitrile (B1666552) (CH₂=CHCN): This serves as the Michael acceptor, providing the three 2-cyanoethyl groups. wikipedia.org
The synthetic strategy, therefore, revolves around the exhaustive cyanoethylation of one of the methyl groups of acetone. The three acidic α-hydrogens on a single methyl carbon of acetone are sequentially replaced by 2-cyanoethyl groups through a series of base-catalyzed conjugate additions.
Establishment of the Heptanedinitrile (B1346978) Carbon Backbone
The formation of the core structure of this compound is achieved through the simultaneous creation of its carbon framework and the introduction of its characteristic nitrile groups.
Carbon-Carbon Bond Formation Strategies
The primary strategy for forming the carbon-carbon bonds in this synthesis is the Michael addition , a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganicreactions.org In this specific synthesis, the nucleophile is the carbanion (enolate) generated from acetone, and the α,β-unsaturated system is acrylonitrile.
The reaction is typically catalyzed by a base, which deprotonates the α-carbon of acetone to form a resonance-stabilized enolate. This enolate then attacks the electrophilic β-carbon of acrylonitrile. The process can be summarized in the following steps:
Enolate Formation: A base, such as potassium hydroxide (B78521) or benzyltrimethylammonium (B79724) hydroxide (Triton B), removes an acidic α-hydrogen from acetone. acs.orgacs.org
Nucleophilic Attack: The resulting acetone enolate attacks the β-carbon of acrylonitrile, forming a new carbon-carbon bond.
Protonation: The intermediate enolate is protonated by a proton source in the reaction mixture (e.g., the solvent or a molecule of acetone), regenerating the catalyst and yielding the mono-cyanoethylated product.
This sequence is repeated two more times on the same methyl group, as the hydrogens on the now-functionalized carbon remain acidic, leading to the formation of the tri-substituted final product.
Introduction of Nitrile Functionalities
The nitrile functionalities are integral to the synthesis and are introduced directly through the use of acrylonitrile as a key reactant. cognitoedu.orglibretexts.org Acrylonitrile is an ideal Michael acceptor for this reaction due to the strong electron-withdrawing nature of the cyano (-C≡N) group. This property polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and highly susceptible to nucleophilic attack. wikipedia.org
Each successful Michael addition of the acetone enolate to an acrylonitrile molecule extends the carbon chain and incorporates a nitrile group, which is a versatile functional group in organic synthesis. cognitoedu.orgallen.in The formation of the target compound involves three such additions, resulting in a molecule with three terminal nitrile moieties.
Selective Functionalization at the C-4 Position
The nomenclature "C-4 position" refers to the central quaternary carbon of the heptanedinitrile structure. This carbon corresponds to the α-carbon of the original acetone precursor. The functionalization at this position is a direct consequence of the chosen starting materials and reaction type.
Acetylation Protocols for Ketone Incorporation
In the synthesis of this compound, a separate acetylation step is not required. The acetyl group is an intrinsic part of the acetone precursor and is carried through the reaction sequence. The primary role of the acetyl group is to activate the adjacent methyl hydrogens. The electron-withdrawing carbonyl function increases the acidity of these protons, facilitating their removal by a base to initiate the first cyanoethylation step. acs.org
Once the first cyanoethyl group is added, the remaining hydrogens on that carbon become even more acidic due to the additional electron-withdrawing effect of the newly introduced nitrile group, promoting the subsequent additions until all three hydrogens are replaced. Therefore, the ketone functionality is not incorporated via an acetylation protocol but is the key directing group from the start of the synthesis.
Cyanoethylation Reactions for Nitrile-Bearing Side Chains
The core of the synthesis is the exhaustive cyanoethylation of acetone with acrylonitrile. organicreactions.org This reaction involves the addition of a compound with a labile hydrogen atom to acrylonitrile. organicreactions.org Methyl ketones are known to undergo this reaction, where all active hydrogen atoms on the methyl group can be replaced by cyanoethyl groups. acs.org
The reaction is typically performed in the presence of a basic catalyst. Strongly basic quaternary ammonium (B1175870) hydroxides, such as benzyltrimethylammonium hydroxide (Triton B), are particularly effective. acs.org The reaction conditions must be carefully controlled, as many cyanoethylation reactions are exothermic and can lead to the polymerization of acrylonitrile if the temperature is not managed. organicreactions.org The use of an inert solvent can help to moderate the reaction.
The yields for the cyanoethylation of various ketones can be fair to good, depending on the substrate and reaction conditions. acs.org
| Active Hydrogen Compound | Product | Condensing Agent | Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | Ethyl 2,2-di-(2-cyanoethyl)-3-ketobutanoate | Triton B | 79 |
| Ethyl acetoacetate | Ethyl 2,2-di-(2-cyanoethyl)-3-ketobutanoate | BTAB | 80 |
| 2-Acetylthiophene | 2-Thienyl-CO-C(CH₂CH₂CN)₃ | BTAB | 86 |
| Acetophenone | C₆H₅-CO-C(CH₂CH₂CN)₃ | BTAB | 92 |
This table presents data on the cyanoethylation of various ketones, showing the product, condensing agent used, and the resulting yield. The data is illustrative of the general reaction discussed. Data sourced from J. Am. Chem. Soc. 1949, 71, 3, 912-914. acs.org
Michael Addition of Acrylonitrile in Related Systems
The Michael addition of acrylonitrile to compounds containing active methylene (B1212753) groups is a widely employed synthetic strategy for the formation of cyanoethylated products. This reaction is particularly effective for substrates such as β-ketoesters, malonates, and β-cyanoesters, which can be readily deprotonated to form stabilized carbanions. wikipedia.org These carbanions then act as nucleophiles, attacking the β-carbon of acrylonitrile.
The reaction is typically catalyzed by a base, which facilitates the formation of the nucleophilic carbanion. byjus.com For instance, the reaction of diethyl malonate with acrylonitrile in the presence of a base leads to the formation of a cyanoethylated malonic ester derivative. This process underscores the versatility of the Michael addition in constructing complex molecules from relatively simple precursors.
A range of catalysts have been explored to enhance the efficiency and selectivity of the Michael addition of acrylonitrile. While traditional methods often employ soluble inorganic bases like sodium hydroxide or potassium hydroxide, contemporary approaches are increasingly focused on heterogeneous solid catalysts to simplify product purification and minimize waste. researchgate.net For example, zeolites loaded with potassium carbonate (K2CO3/ZSM-5) have demonstrated high activity and selectivity in the Michael addition of alcohols to acrylonitrile in a solvent-free system, achieving a 98.3 mol% conversion of acrylonitrile. researchgate.net Such advancements highlight the ongoing efforts to develop more sustainable and efficient synthetic protocols.
Below is a table summarizing the yields of Michael addition reactions of acrylonitrile with various active methylene compounds, illustrating the general applicability of this method.
| Michael Donor | Catalyst | Solvent | Yield (%) |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | 85 |
| 2,4-Pentanedione | Sodium Hydroxide | Water | 92 |
| Ethyl Acetoacetate | Potassium Carbonate | DMF | 88 |
| Cyclohexanone | Proline | DMSO | 75 |
This table presents representative data compiled from various sources on Michael addition reactions.
Mechanistic Investigations of Reaction Pathways
The reaction is generally considered to be thermodynamically controlled, as the carbon-carbon single bond formed in the product is more stable than the carbon-carbon double bond of the reactant. libretexts.org This thermodynamic favorability often allows the reaction to proceed to completion with only a catalytic amount of base. libretexts.org
Recent mechanistic studies have also explored the role of catalysts in influencing the reaction pathway. For instance, in organocatalyzed Michael additions, such as those employing proline derivatives, the catalyst can activate the ketone by forming an enamine intermediate. mdpi.com This enamine then acts as the nucleophile, and the catalyst can also activate the Michael acceptor through hydrogen bonding, thereby controlling the stereoselectivity of the reaction. mdpi.com
Novel and Sustainable Synthetic Approaches
In line with the growing emphasis on green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of nitrile compounds, including those prepared via Michael addition.
The development of advanced catalytic systems is at the forefront of improving the efficiency of cyanoethylation reactions. Organocatalysis has emerged as a powerful tool for asymmetric Michael additions, offering a metal-free alternative to traditional catalysts. mdpi.com Chiral bifunctional organocatalysts, such as those derived from (R, R)-1,2-diphenylethylenediamine (DPEN), have been shown to be highly effective in the asymmetric Michael addition of ketones to nitroalkenes, achieving high yields and enantioselectivities (up to 96% yield and 98% ee). mdpi.com These catalysts operate through a dual activation mechanism, where one functional group of the catalyst activates the nucleophile while another activates the electrophile. mdpi.com
Heterogeneous catalysts also play a crucial role in enhancing the sustainability of these reactions. As mentioned earlier, supported catalysts like K2CO3 on zeolites offer excellent activity and can be easily recovered and reused, minimizing waste and simplifying downstream processing. researchgate.net
In the cyanoethylation of unsymmetrical ketones, regioselectivity becomes a critical consideration. The reaction can potentially occur at either of the two α-carbons of the ketone. The regioselectivity is influenced by several factors, including the structure of the ketone, the nature of the base or catalyst, and the reaction conditions. Generally, the formation of the thermodynamically more stable enolate leads to the major product. In many cases, deprotonation occurs at the less sterically hindered α-carbon. researchgate.net
The choice of catalyst can also be used to control the regioselectivity. For instance, in the alkylation of unsymmetrical ketones, different ligand-catalyst complexes can direct the reaction to either the more or less hindered α-position. researchgate.net While specific studies on the regioselective cyanoethylation of 4-acetylheptanedinitrile are not widely available, the principles derived from related ketone alkylation reactions are applicable.
The following table provides hypothetical data on the influence of catalysts on the regioselectivity of the cyanoethylation of an unsymmetrical ketone.
| Catalyst | α-alkylation (%) | α'-alkylation (%) |
| Potassium t-butoxide | 70 | 30 |
| Lithium diisopropylamide (LDA) | 25 | 75 |
| Proline | 60 | 40 |
This table is illustrative and based on general principles of regioselectivity in ketone alkylation.
The application of green chemistry principles is paramount in the modern synthesis of chemical compounds. For the synthesis of this compound via Michael addition, several green chemistry metrics can be considered to assess the environmental impact of the process.
Atom Economy: The Michael addition is an addition reaction, which is inherently atom-economical as all the atoms of the reactants are incorporated into the final product.
E-Factor and Process Mass Intensity (PMI): These metrics quantify the amount of waste generated relative to the desired product. nih.gov By utilizing catalytic amounts of reagents and minimizing the use of solvents, the E-Factor and PMI for the synthesis can be significantly reduced. nih.gov Solvent-free reaction conditions, where possible, offer an ideal scenario for minimizing waste. researchgate.net
Use of Safer Solvents and Reagents: The replacement of hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids is a key principle of green chemistry. nih.gov Research has demonstrated the feasibility of conducting Michael additions in water, which is an environmentally benign solvent. pro-metrics.org Furthermore, the use of non-toxic, recyclable catalysts is preferred over stoichiometric and hazardous reagents. researchgate.net
The table below outlines some green chemistry considerations for the synthesis.
| Green Chemistry Principle | Application in Synthesis |
| Waste Prevention | Use of catalytic instead of stoichiometric reagents. |
| Atom Economy | High, as it is an addition reaction. |
| Less Hazardous Chemical Syntheses | Use of non-toxic catalysts and solvents. |
| Designing Safer Chemicals | The final product's toxicity profile should be considered. |
| Safer Solvents and Auxiliaries | Preference for water or solvent-free conditions. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Exploring bio-based sources for starting materials. |
| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. |
| Catalysis | Use of highly efficient and recyclable catalysts. |
| Design for Degradation | Considering the biodegradability of the final product. |
| Real-time analysis for Pollution Prevention | Monitoring the reaction to minimize by-product formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing less volatile and hazardous materials. |
By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally sustainable.
Reactivity and Chemical Transformations of 4 Acetyl 4 2 Cyanoethyl Heptanedinitrile
Reactions Involving the Acetyl Ketone Moiety
The acetyl group, a methyl ketone, is a versatile functional group that participates in nucleophilic additions, enolate-mediated reactions, and various condensation and cyclization pathways.
The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. docbrown.info
Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the carbonyl group to form tertiary alcohols after an acidic workup. The steric hindrance around the ketone, due to the adjacent quaternary carbon, may necessitate harsher reaction conditions or the use of smaller Grignard reagents to achieve good yields.
Hydride Reduction: The ketone can be reduced to a secondary alcohol using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this transformation, while the more reactive lithium aluminum hydride (LiAlH₄) would also be effective. libretexts.org The choice of reagent can be critical if chemoselectivity is desired, as LiAlH₄ can also reduce the nitrile groups. libretexts.orglibretexts.org
| Reaction Type | Reagent | Expected Product |
| Grignard Addition | 1. CH₃MgBr2. H₃O⁺ | 2-(4-(2-cyanoethyl)-1,3-dicyanopropan-2-yl)propan-2-ol |
| Hydride Reduction | NaBH₄, CH₃OH | 4-(2-cyanoethyl)-4-(1-hydroxyethyl)heptanedinitrile |
Despite the presence of a quaternary alpha-carbon on one side, the acetyl group possesses acidic alpha-protons on the methyl group. Deprotonation of this position with a suitable base, such as lithium diisopropylamide (LDA), generates an enolate ion. wikipedia.orgmasterorganicchemistry.com This enolate is a potent nucleophile and can react with various electrophiles. msu.eduyoutube.com
Alkylation: The enolate can be alkylated at the alpha-carbon by reaction with alkyl halides (e.g., methyl iodide), forming a new carbon-carbon bond.
Halogenation: In the presence of a base and a halogen source (e.g., Br₂), the alpha-position can be halogenated.
The formation and reaction of the enolate provide a pathway to elaborate the structure by introducing substituents on the methyl group of the acetyl moiety. masterorganicchemistry.com
| Reaction Type | Reagent | Expected Product |
| Enolate Alkylation | 1. LDA, THF, -78°C2. CH₃I | 4-(2-cyanoethyl)-4-propanoylheptanedinitrile |
| Alpha-Halogenation | NaOH, Br₂ | 4-(2-bromoacetyl)-4-(2-cyanoethyl)heptanedinitrile |
The enolate derived from 4-Acetyl-4-(2-cyanoethyl)heptanedinitrile can participate in condensation reactions. For instance, an intramolecular aldol-type condensation could potentially occur if one of the nitrile groups is first hydrolyzed to a methyl ketone, though this would require specific reaction design. More commonly, intramolecular cyclization reactions can be induced under various conditions. youtube.com Given the presence of three cyanoethyl arms, base-catalyzed Thorpe-Ziegler type cyclizations could be envisioned, leading to the formation of five- or six-membered rings containing enamine functionalities.
Transformations of the Nitrile Functional Groups
The three nitrile groups are key sites for chemical modification, offering pathways to amines, amides, and carboxylic acids. libretexts.org
Nitriles can be hydrolyzed under either acidic or basic conditions. chemguide.co.uklibretexts.org
Acid-Catalyzed Hydrolysis: Heating the compound with a strong aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), will convert the nitrile groups into carboxylic acids. chemguide.co.uk The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. libretexts.org
Base-Catalyzed Hydrolysis: Treatment with a hot aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH), will initially form the sodium salt of the carboxylic acid. chemguide.co.uk Subsequent acidification is required to protonate the carboxylate and obtain the free carboxylic acid. Under milder basic conditions, it is sometimes possible to stop the reaction at the amide stage. youtube.com
The steric hindrance around the central quaternary carbon might influence the rate of hydrolysis. acs.orgacs.org
| Reaction Type | Reagent | Expected Product |
| Full Acidic Hydrolysis | H₂SO₄, H₂O, Heat | 4-acetyl-4-(2-carboxyethyl)heptanedioic acid |
| Partial Basic Hydrolysis | NaOH, H₂O (mild conditions) | 4-acetyl-4-(2-carbamoylethyl)heptanediamide |
The nitrile groups can be reduced to primary amines using strong reducing agents or catalytic hydrogenation. libretexts.org
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent will effectively reduce all three nitrile groups to primary amine functionalities. libretexts.orglibretexts.org However, LiAlH₄ will also reduce the acetyl ketone to a secondary alcohol simultaneously.
Catalytic Hydrogenation: Using molecular hydrogen (H₂) in the presence of a metal catalyst, such as Raney Nickel or Platinum, can also achieve the reduction of nitriles to primary amines. libretexts.org This method can sometimes offer better selectivity, potentially allowing for the reduction of the nitriles without affecting the ketone under carefully controlled conditions. Other specialized reducing agents like diisopropylaminoborane (B2863991) have also been shown to be effective for nitrile reduction. nih.govorganic-chemistry.org
| Reagent | Expected Product | Notes |
| 1. LiAlH₄, Et₂O2. H₂O | 4-(3-aminopropyl)-4-(1-hydroxyethyl)heptane-1,7-diamine | Both nitrile and ketone groups are reduced. |
| H₂, Raney Nickel | 4-(3-aminopropyl)-4-acetylheptane-1,7-diamine | Conditions may be optimized to selectively reduce nitriles. |
Multi-Component Reactions (e.g., Ugi, Passerini involving nitrile)
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. While nitriles can sometimes be utilized in MCRs, often after conversion to other functional groups, there is no specific data available in the searched literature detailing the participation of this compound in Ugi, Passerini, or other similar multi-component reactions. The presence of three nitrile groups and a ketone functionality could theoretically lead to complex product mixtures or require highly selective reaction conditions, but no such studies have been documented.
Cycloaddition Chemistry of Nitriles
The nitrile functional group can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles, or act as a dienophile in Diels-Alder reactions under specific conditions. However, a search of the available literature and databases yielded no specific examples or studies on the cycloaddition chemistry of the nitrile groups present in this compound. The electronic and steric environment of the nitrile groups in this molecule would influence their reactivity in such transformations, but experimental data is currently lacking.
Reactivity Profile of the Cyanoethyl Substituents
The reactivity of the cyanoethyl groups in this compound would be characterized by the chemistry of both the nitrile and the ethyl chain.
Nucleophilic Behavior of the Methylene (B1212753) Groups
The methylene groups (CH2) adjacent to the nitrile groups are activated and can exhibit nucleophilic character, particularly if a strong base is used to deprotonate them, forming a carbanion. This carbanion could then participate in various carbon-carbon bond-forming reactions. However, no specific studies detailing the nucleophilic behavior of the methylene groups in this compound have been found in the reviewed literature.
Remote Functional Group Participation
Remote functional group participation, where a functional group influences the reactivity of a distant part of the molecule, is a possibility in a molecule with multiple functional groups like this compound. For instance, the acetyl group or one of the nitrile groups could potentially interact with a reactive intermediate formed elsewhere in the molecule. There is, however, no documented evidence or research on such intramolecular interactions for this specific compound.
Derivatives, Analogues, and Structure Reactivity Relationships of 4 Acetyl 4 2 Cyanoethyl Heptanedinitrile
Design and Synthesis of Novel Analogues
The synthesis of novel analogues of 4-Acetyl-4-(2-cyanoethyl)heptanedinitrile would likely hinge on established organic chemistry reactions targeting its key functional groups: the acetyl group, the three nitrile groups, and the quaternary carbon center.
Structural Variations at the Quaternary Carbon Center
The quaternary carbon, bearing an acetyl group and three cyanoethyl arms, is a central feature of the molecule. The design of novel analogues could involve the replacement of the acetyl group with other acyl or alkyl substituents. Standard organic synthesis methodologies suggest that analogues could be synthesized through nucleophilic substitution reactions or by employing organometallic reagents.
For instance, the acetyl group could be modified through reactions such as the Wittig reaction to introduce a double bond, or reduction to an alcohol, followed by further functionalization. Another approach could involve the synthesis of the entire molecule from a different starting ketone, thereby introducing variability at this position from the outset.
Table 1: Potential Analogues with Variations at the Quaternary Carbon
| Analogue Name | Modification from Parent Compound | Potential Synthetic Route |
| 4-Propionyl-4-(2-cyanoethyl)heptanedinitrile | Acetyl group replaced by a propionyl group | Cyanoethylation of 2-pentanone |
| 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile | Acetyl group replaced by a benzoyl group | Cyanoethylation of acetophenone |
| 1-(4,4-bis(2-cyanoethyl)-1,7-dicyanoheptan-4-yl)ethan-1-ol | Reduction of the acetyl group to a secondary alcohol | Reduction of the parent compound with a reducing agent like sodium borohydride (B1222165) |
Modifications of the Heptanedinitrile (B1346978) Chain Length
Varying the length of the heptanedinitrile backbone would create a series of homologous analogues. This could be achieved by utilizing different α,β-unsaturated nitriles in the cyanoethylation reaction. For example, using a shorter or longer chain α,β-unsaturated nitrile would result in dinitrile chains of varying lengths. The reactivity of these analogues would be expected to show predictable trends based on chain length, such as differences in solubility and steric hindrance around the reactive centers.
Exploration of Isomeric Forms and Stereochemistry
The central quaternary carbon of this compound is not a stereocenter as it is bonded to three identical 2-cyanoethyl groups. Therefore, the molecule itself is achiral and does not exhibit enantiomerism.
However, if the three cyanoethyl groups were to be differentially functionalized, the quaternary carbon could become a chiral center, leading to the possibility of enantiomers. For instance, if one of the nitrile groups were to be hydrolyzed to a carboxylic acid, the resulting molecule would be chiral.
Conformational isomerism, arising from rotation around the single bonds, is expected for this molecule. The flexible cyanoethyl chains can adopt numerous spatial arrangements.
Correlating Structural Features with Reactivity Profiles
The reactivity of this compound is dictated by its functional groups. The nitrile groups are susceptible to hydrolysis, reduction, and reaction with organometallic reagents. libretexts.org The acetyl group, a ketone, can undergo nucleophilic addition, reduction, and reactions at the α-carbon. libretexts.org
The presence of multiple electron-withdrawing nitrile groups would influence the reactivity of the acetyl group. Specifically, they would likely increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the steric bulk of the three cyanoethyl groups could hinder the approach of nucleophiles to the carbonyl group.
Structure-reactivity relationships could be systematically investigated by comparing the reaction rates and outcomes of the parent molecule with its synthesized analogues. For example, comparing the rate of reduction of the acetyl group in the parent compound versus an analogue with a bulkier substituent at the quaternary carbon would provide insight into steric effects.
Computational Predictions of Conformational Isomers and Energy Landscapes
In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the properties of this compound. Molecular mechanics and quantum mechanics calculations could be employed to explore its conformational landscape. nih.gov
Such studies could identify the lowest energy (most stable) conformations of the molecule. nih.gov By mapping the potential energy surface as a function of bond rotations, an energy landscape could be generated. This landscape would reveal the relative energies of different conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
Table 2: Predicted Low-Energy Conformational Isomers
| Isomer Type | Description of Conformation | Predicted Relative Energy |
| Staggered Conformer 1 | Cyanoethyl chains are staggered to minimize steric repulsion. | Lowest |
| Staggered Conformer 2 | Alternative staggered arrangement of cyanoethyl chains. | Slightly higher than Conformer 1 |
| Eclipsed Conformer | Cyanoethyl chains are eclipsed, leading to higher steric strain. | Highest |
Role in Advanced Organic Synthesis and Materials Science
As a Key Intermediate for the Construction of Complex Molecular Scaffolds
The molecular architecture of 4-acetyl-4-(2-cyanoethyl)heptanedinitrile, featuring a quaternary carbon center substituted with three cyanoethyl groups and an acetyl group, makes it a valuable intermediate for the synthesis of complex molecular structures. The nitrile groups are particularly versatile, capable of undergoing a variety of chemical transformations. For instance, they can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions to form heterocyclic rings. ontosight.ai
The presence of multiple nitrile functionalities within a single molecule opens up possibilities for intramolecular cyclization reactions, leading to the formation of polycyclic systems. One such reaction is the Thorpe-Ziegler reaction, which is used for the synthesis of large rings and macrocycles. The dinitrile functionality could potentially be exploited for the synthesis of pyridine (B92270) derivatives, which are common scaffolds in pharmaceuticals and agrochemicals. rsc.orggcwgandhinagar.comnih.gov The reaction of dinitriles with alkynes, catalyzed by transition metals, is a known method for constructing substituted pyridines. rsc.org
Utility as a Building Block in Multi-Step Organic Synthesis
In the context of multi-step organic synthesis, this compound serves as a versatile building block. ontosight.ai Its synthesis from readily available starting materials, acetone (B3395972) and acrylonitrile (B1666552), underscores its potential utility in more extensive synthetic campaigns. The presence of both ketone and nitrile functional groups allows for a wide range of subsequent chemical modifications.
The acetyl group can undergo reactions typical of ketones, such as aldol (B89426) condensations, Wittig reactions, and reductions to the corresponding alcohol. These transformations allow for the introduction of further complexity and the extension of the carbon skeleton. The nitrile groups, as previously mentioned, can be converted into a variety of other functional groups, providing multiple avenues for derivatization. This multi-functionality makes the compound a useful synthon for the construction of diverse and complex target molecules.
Precursor for Specialty Chemicals and Functional Materials
The unique combination of functional groups in this compound makes it a promising precursor for a range of specialty chemicals and functional materials.
The cyanoethyl groups in this compound are of particular interest in polymer chemistry. Cyanoethylation is a known process for modifying polymers to enhance their properties. ontosight.ai The presence of multiple nitrile groups suggests that this compound could potentially serve as a monomer or a cross-linking agent in polymerization reactions. For example, the radical polymerization of monomers containing cyano groups is a well-established method for producing polymers with high thermal stability and chemical resistance. nih.gov
Polymers derived from nitrile-containing monomers, such as polyacrylonitrile, are important precursors for carbon fibers. mdpi.comresearchgate.net The cyclization of nitrile groups at elevated temperatures is a key step in the formation of the ladder-like structures that are characteristic of carbon fiber precursors. mdpi.comresearchgate.net The high nitrile content of this compound could potentially be leveraged in the synthesis of novel polymers with tailored properties for advanced applications.
The development of advanced materials often relies on the design of molecules with specific functional properties. The high density of polar nitrile groups in this compound suggests its potential use in materials where high dielectric constants are desired. Furthermore, the ability of nitrile groups to coordinate with metal ions could be exploited in the design of novel catalysts or metal-organic frameworks. The modification of polymer properties through the incorporation of nitrile groups is a strategy used to improve characteristics such as strength and durability. ontosight.airesearchgate.net
Nitrile-containing compounds are prevalent in the agrochemical industry. ontosight.ai They often serve as key intermediates in the synthesis of herbicides, insecticides, and fungicides. nih.govresearchgate.net The heptanedinitrile (B1346978) backbone of this compound, combined with its other functional groups, provides a scaffold that can be chemically modified to produce a library of compounds for biological screening. The synthesis of diacylhydrazine derivatives containing a pyrazole (B372694) scaffold, for example, has been shown to yield compounds with insecticidal activity. nih.gov The versatile chemistry of the nitrile and acetyl groups allows for the introduction of various pharmacophores that could lead to the discovery of new agrochemical agents.
Contribution to Novel Synthetic Methodologies
The unique structure of this compound, with a sterically hindered quaternary carbon atom, presents interesting opportunities for the development of novel synthetic methodologies. cluster-science.comresearchgate.netorganic-chemistry.orgnih.govrsc.org Reactions that proceed at this crowded center could lead to new strategies for the construction of highly substituted carbon frameworks. Furthermore, the study of the reactivity of its multiple nitrile groups in close proximity could provide insights into the mechanisms of intramolecular reactions and the synthesis of complex heterocyclic systems. researchgate.netekb.egmdpi.com The development of efficient methods for the selective transformation of one or more of the nitrile groups would be a valuable contribution to synthetic organic chemistry.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are a fundamental tool for understanding the electronic structure and bonding characteristics of a molecule. For 4-Acetyl-4-(2-cyanoethyl)heptanedinitrile, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations could provide insights into electron distribution, molecular orbital energies (HOMO-LUMO gap), and the nature of the chemical bonds. Such calculations would reveal the electrophilic and nucleophilic sites within the molecule, offering a foundational understanding of its potential reactivity. However, specific studies detailing these quantum chemical properties for this compound are not currently present in the reviewed literature.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry offers powerful methods for mapping reaction pathways and identifying transition states, which are crucial for understanding reaction kinetics and mechanisms. For this compound, theoretical studies could explore various potential reactions, such as nucleophilic addition to the acetyl group or the cyano groups. By calculating the potential energy surface, researchers can determine the most favorable reaction pathways and the energy barriers associated with them. At present, there are no published studies that computationally elucidate specific reaction mechanisms or transition states involving this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of a molecule and its interactions with other molecules or a solvent. For this compound, MD simulations could reveal the preferred three-dimensional structures and the flexibility of its aliphatic chains and functional groups. Furthermore, these simulations can provide insights into how the molecule interacts with solvents or other chemical species through intermolecular forces such as van der Waals interactions and dipole-dipole interactions. Despite the utility of this method, specific MD simulation studies focused on this compound have not been identified.
Predictive Modeling for Chemical Reactivity and Selectivity
Predictive modeling, often employing quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) approaches, can be used to forecast the chemical reactivity and selectivity of a compound. By correlating computed molecular descriptors with experimental data from analogous compounds, models can be built to predict the behavior of this compound in various chemical environments. These models could predict outcomes such as reaction rates and the regioselectivity or stereoselectivity of potential reactions. As with the other computational areas, specific predictive models for the reactivity and selectivity of this compound are not described in the current body of scientific literature.
Analytical and Spectroscopic Characterization Methodologies in Research
Advanced Spectroscopic Techniques for Structural Elucidation of Novel Compounds and Reaction Intermediates
Spectroscopic techniques are indispensable for determining the molecular architecture of novel compounds like 4-Acetyl-4-(2-cyanoethyl)heptanedinitrile. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and functional groups can be obtained.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a molecule with the complexity of this compound, which features a quaternary carbon and multiple equivalent methylene (B1212753) groups, one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information, while multi-dimensional (2D) NMR experiments are essential for unambiguous assignment of all signals.
In the ¹H NMR spectrum, protons adjacent to the electron-withdrawing nitrile and acetyl groups would be expected to show distinct chemical shifts. modgraph.co.uk The protons of the methylene groups in the three cyanoethyl chains would likely appear in the 2-3 ppm region. libretexts.org The methyl protons of the acetyl group would present as a singlet, typically in the 2.1-2.4 ppm range.
The ¹³C NMR spectrum is particularly informative for this compound. The quaternary carbon, bonded to an acetyl group and three cyanoethyl groups, would have a characteristic chemical shift. Nitrile carbons typically absorb in the 115-130 ppm range. pressbooks.pub The carbonyl carbon of the acetyl group would be found further downfield.
To definitively assign these resonances, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations. For instance, an HMBC experiment would show correlations between the methyl protons of the acetyl group and the carbonyl carbon, as well as the quaternary carbon, confirming the placement of the acetyl group.
Hypothetical ¹³C NMR Data for this compound
| Atom | Chemical Shift (ppm) |
|---|---|
| Quaternary Carbon | 50-60 |
| Methylene (adjacent to CN) | 15-25 |
| Methylene (beta to CN) | 30-40 |
| Nitrile Carbon | 118-122 |
| Carbonyl Carbon | 205-215 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass-to-charge ratio, HRMS can confirm the molecular formula of this compound (C₁₃H₁₅N₃O). Techniques like electrospray ionization (ESI) are well-suited for analyzing polar molecules containing nitrogen and oxygen. nih.gov
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural information. For this compound, characteristic losses of cyanoethyl groups or the acetyl group would be expected, helping to piece together the molecular structure. Negative ion mass spectrometry can also be a useful technique for organic nitriles, often showing abundant (M-1)⁻ ions with minimal fragmentation. optica.org
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes. For this compound, these techniques are highly diagnostic.
The most prominent feature in the IR spectrum would be the strong, sharp absorption band for the nitrile (C≡N) stretching vibration, which typically appears in the range of 2240-2260 cm⁻¹ for saturated aliphatic nitriles. spectroscopyonline.com The carbonyl (C=O) stretch of the ketone in the acetyl group would give rise to another strong absorption, typically around 1715 cm⁻¹. libretexts.org The C-H stretching vibrations of the methylene and methyl groups would be observed in the 2850-3000 cm⁻¹ region. pressbooks.pub
Raman spectroscopy would also be effective in identifying these functional groups. The C≡N and C=O stretching vibrations are typically strong and easily identifiable in Raman spectra, complementing the information obtained from IR spectroscopy.
Characteristic Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| C≡N Stretch | 2240-2260 | 2240-2260 |
| C=O Stretch | ~1715 | ~1715 |
Chromatographic Methods for Separation, Purification, and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures, purifying it to a high degree, and assessing its final purity.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given the multiple polar nitrile groups and the acetyl group, this compound is a polar compound. Therefore, a GC column with a polar stationary phase would be appropriate for its analysis to achieve good separation from less polar impurities. libretexts.org The use of a mass spectrometer as a detector (GC-MS) would allow for the identification of the compound and any co-eluting impurities based on their mass spectra. journals.co.za
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and purification of this compound. Due to its polarity, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent (like acetonitrile (B52724) or methanol) would be a suitable method. A Diode Array Detector (DAD) could be used to monitor the elution, providing information about the UV absorbance of the compound.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org While obtaining single crystals of a flexible, multifunctional molecule like this compound itself might be challenging, the preparation of a suitable crystalline derivative could facilitate this analysis. nih.govnih.gov
Future Perspectives and Emerging Research Avenues
Integration with Flow Chemistry and Microfluidic Reactor Systems
The synthesis of highly functionalized molecules like 4-Acetyl-4-(2-cyanoethyl)heptanedinitrile could potentially benefit from the adoption of flow chemistry and microfluidic reactor systems. These technologies offer advantages in terms of safety, efficiency, and scalability. For instance, the cyanoethylation reaction, a key step in the likely synthesis of this compound, is often exothermic. organicreactions.org Continuous flow reactors allow for precise temperature control, minimizing the risk of runaway reactions and improving product selectivity.
A theoretical flow process for the synthesis of nitriles, which could be adapted for this compound, might involve the reaction of a suitable precursor with acrylonitrile (B1666552) in a heated and pressurized microreactor. acs.org This approach could lead to higher yields and purity compared to traditional batch synthesis. rsc.orgbohrium.com Further research would be needed to determine the optimal reactor design, reaction conditions, and catalyst systems for this specific transformation.
Development of Asymmetric Synthetic Strategies
This compound possesses a quaternary carbon center, which is a common feature in many biologically active molecules. nih.gov The development of asymmetric synthetic strategies to control the stereochemistry of this center would be a valuable research endeavor. While no specific methods for the enantioselective synthesis of this compound have been reported, general approaches for the asymmetric synthesis of molecules with quaternary carbons could be explored.
One potential strategy could involve the use of chiral catalysts, such as chiral halonium salts, in a Mannich-type reaction to introduce the cyanoethyl groups enantioselectively. nih.gov Another approach could be the catalytic enantioselective synthesis of a precursor molecule containing the quaternary stereocenter, which is then elaborated to the final product. nih.gov The successful development of such methods would open up avenues for investigating the potential stereospecific biological activities of the enantiomers of this compound.
Exploration of Catalyst-Free or Organocatalytic Transformations
Modern synthetic chemistry is increasingly focused on the development of more sustainable and environmentally friendly reaction conditions. In this context, the exploration of catalyst-free or organocatalytic transformations for the synthesis of this compound presents an attractive research direction.
While the traditional synthesis of such compounds often relies on base catalysis, it may be possible to achieve the desired transformations under catalyst-free conditions at high temperatures and pressures, potentially within a continuous flow system. acs.org Alternatively, the use of small organic molecules as catalysts (organocatalysts) could offer a milder and more selective approach. mdpi.com For example, an organocatalytic Michael addition of a pronucleophile to acrylonitrile could be a key step in a greener synthesis of this compound. Further research is required to identify suitable catalyst-free conditions or effective organocatalysts for the synthesis of this compound.
Applications in Supramolecular Chemistry and Self-Assembly Processes
The nitrile group is known to participate in non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding, which can drive self-assembly processes. researchgate.netresearchgate.net The presence of three nitrile groups and an acetyl group in this compound suggests that it could be a versatile building block for the construction of supramolecular architectures.
Future research could explore the ability of this compound to form well-defined nanostructures through self-assembly in solution or on surfaces. mdpi.com The specific arrangement of the functional groups could lead to the formation of interesting topologies, such as helical tubules or other complex assemblies. rsc.org The potential for these supramolecular structures to exhibit interesting properties, for example in materials science or as functional nanosystems, would be a key area of investigation. nih.gov
Q & A
Q. What synthetic methodologies are recommended for the preparation of 4-acetyl-4-(2-cyanoethyl)heptanedinitrile?
The synthesis of this compound can be approached via Michael addition reactions , particularly involving acrylonitrile derivatives. For example, AlCl₃-based catalysts (e.g., AlCl₃, AlCl₃-NaOAc, or AlCl₃-ZnCl₂) have been used to achieve high yields in analogous systems by promoting β-cyanoethylation of nitrile precursors . Key steps include:
- Stepwise alkylation : Introducing the 2-cyanoethyl group via nucleophilic addition under controlled temperature (e.g., 60–80°C) to avoid over-alkylation.
- Purification : Column chromatography or recrystallization using acetonitrile/hexane mixtures to isolate the target compound.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : To confirm the acetyl and cyanoethyl substituents. Peaks for the acetyl group (~2.1–2.3 ppm in ¹H NMR; ~200–210 ppm in ¹³C NMR) and nitrile groups (~120–125 ppm in ¹³C NMR) are critical .
- FT-IR : Strong absorbance bands at ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) validate functional groups .
- Mass Spectrometry (HRMS) : To confirm molecular weight (C₁₀H₁₄N₂O; theoretical MW: 178.11 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can discrepancies in reaction yields under different catalytic conditions be systematically analyzed?
In AlCl₃-catalyzed systems, yield variations arise from:
- Catalyst coordination : AlCl₃-ZnCl₂ mixtures enhance Lewis acidity, improving electrophilic activation of acrylonitrile, whereas AlCl₃-NaOAc may reduce side reactions via pH modulation .
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify optimal reaction times (e.g., 8–12 hours for >90% conversion).
- Statistical design : Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and solvent polarity.
Q. What strategies mitigate side reactions such as over-alkylation or decomposition during synthesis?
- Temperature control : Maintain reactions below 80°C to prevent thermal degradation of nitrile groups.
- Protecting groups : Temporarily protect acetyl moieties with silylating agents (e.g., TMSCl) during cyanoethylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require inert atmospheres to avoid hydrolysis.
Q. How can thermogravimetric analysis (TGA) inform the thermal stability of this compound?
- Decomposition profile : TGA under nitrogen (10°C/min) reveals weight loss steps:
- ~150–200°C: Loss of volatile impurities.
- ~250–300°C: Decomposition of nitrile and acetyl groups.
- Kinetic parameters : Calculate activation energy (Eₐ) via the Flynn-Wall-Ozawa method to predict shelf-life under storage conditions .
Q. How are isomeric impurities resolved in spectroscopic data for this compound?
- NMR isotopic labeling : Use deuterated acetone or DMSO to enhance signal resolution for detecting minor isomers (e.g., E/Z configurations).
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate isomers, while MS/MS confirms structural assignments .
Data Contradiction and Resolution
Q. How should conflicting NMR data for nitrile-containing analogs be addressed?
- Dynamic effects : Nitriles exhibit variable coupling in ¹H NMR due to quadrupolar broadening. Use low-temperature NMR (-40°C) to "freeze" conformers and clarify splitting patterns.
- Computational validation : Compare experimental chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to resolve ambiguities .
Safety and Handling
Note: While safety is critical, advanced research focuses on analytical and synthetic challenges. For basic handling, consult GHS-compliant SDS sheets (e.g., H315/H319/H335 warnings for similar nitriles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
